molecular formula C12H15N3O2S B5869152 5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione

5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione

Cat. No.: B5869152
M. Wt: 265.33 g/mol
InChI Key: XRVZTRXTEKBJGV-UHFFFAOYSA-N
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Description

5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione is a heterocyclic compound that features a unique combination of functional groups, including a furan ring, a piperidine moiety, and an oxadiazoline-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylcarboxylic acid hydrazide with carbon disulfide and piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazoline-2-thione ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The furan ring and piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-3-(methyl)-1,3,4-oxadiazoline-2-thione
  • 5-(2-Furyl)-3-(ethyl)-1,3,4-oxadiazoline-2-thione
  • 5-(2-Furyl)-3-(phenyl)-1,3,4-oxadiazoline-2-thione

Uniqueness

5-(2-Furyl)-3-(piperidylmethyl)-1,3,4-oxadiazoline-2-thione is unique due

Properties

IUPAC Name

5-(furan-2-yl)-3-(piperidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c18-12-15(9-14-6-2-1-3-7-14)13-11(17-12)10-5-4-8-16-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVZTRXTEKBJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=S)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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